molecular formula C29H26FNO4 B11123107 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123107
M. Wt: 471.5 g/mol
InChI Key: QXTFUVZUJVPLSX-UHFFFAOYSA-N
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Description

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorine atom, methoxyphenyl, and propan-2-yl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the methoxyphenyl and propan-2-yl phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their diverse biological activities.

    Coumarin derivatives: Widely studied for their medicinal properties.

    Fluorinated aromatic compounds: Commonly used in pharmaceuticals for their enhanced stability and bioactivity.

Uniqueness

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H26FNO4

Molecular Weight

471.5 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H26FNO4/c1-17(2)19-6-8-20(9-7-19)26-25-27(32)23-16-21(30)10-13-24(23)35-28(25)29(33)31(26)15-14-18-4-11-22(34-3)12-5-18/h4-13,16-17,26H,14-15H2,1-3H3

InChI Key

QXTFUVZUJVPLSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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